molecular formula C28H30N2O5 B12130635 5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12130635
M. Wt: 474.5 g/mol
InChI Key: KLQPBIODRYFLJF-UHFFFAOYSA-N
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Description

5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the dimethylamino propyl group. The final steps involve the formation of the pyrrol-2-one ring and the attachment of the furan-2-carbonyl group. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents on the phenyl, dimethylamino propyl, and furan-2-carbonyl groups. Examples include:

  • 5-[3-(methoxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-[3-(benzyloxy)phenyl]-1-[3-(ethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-[3-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H30N2O5/c1-19-13-14-23(35-19)26(31)24-25(30(28(33)27(24)32)16-8-15-29(2)3)21-11-7-12-22(17-21)34-18-20-9-5-4-6-10-20/h4-7,9-14,17,25,32H,8,15-16,18H2,1-3H3

InChI Key

KLQPBIODRYFLJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC4=CC=CC=C4)CCCN(C)C)O

Origin of Product

United States

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